

hCAIX-IN-5 as a chemical probe for studying hypoxia-induced pathways

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Compound of Interest

Compound Name: hCAIX-IN-5

Cat. No.: B12410941

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Application Notes and Protocols for hCAIX-IN-5 as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAIX-IN-5, also known as SLC-0111, is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is highly expressed in many solid tumors as a result of hypoxia, a common feature of the tumor microenvironment.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1 α (HIF-1 α). Under hypoxic conditions, CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation by maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular milieu (pHe).[3] This acidic microenvironment facilitates tumor invasion, metastasis, and resistance to therapy.[3]

SLC-0111, a ureido-substituted benzenesulfonamide, has been developed to target the enzymatic activity of CAIX.[1][2] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent reduction in cell viability and proliferation.[2] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, both as a single agent and in combination with chemotherapy or immunotherapy.[1] Furthermore, SLC-0111 has completed a Phase I clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[4][5]

These application notes provide a comprehensive overview of the use of **hCAIX-IN-5** (SLC-0111) as a chemical probe to study hypoxia-induced pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate its use in research and drug development settings.

Data Presentation

In Vitro Efficacy of SLC-0111

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SLC-0111 against various cancer cell lines, demonstrating its cytotoxic effects.

Cell Line	Cancer Type	IC ₅₀ (μg/mL)	Reference
HT-29	Colon Cancer	13.53	[2] [6]
MCF7	Breast Cancer	18.15	[2] [6]
PC3	Prostate Cancer	8.71	[2] [6]

Carbonic Anhydrase Isoform Inhibition

This table presents the IC₅₀ values of SLC-0111 against different carbonic anhydrase isoforms, highlighting its selectivity for the tumor-associated CAIX and CAXII.

Isoform	IC ₅₀ (μg/mL)	Reference
CA IX	0.048 ± 0.006	[2] [6]
CA XII	0.096 ± 0.008	[2] [6]

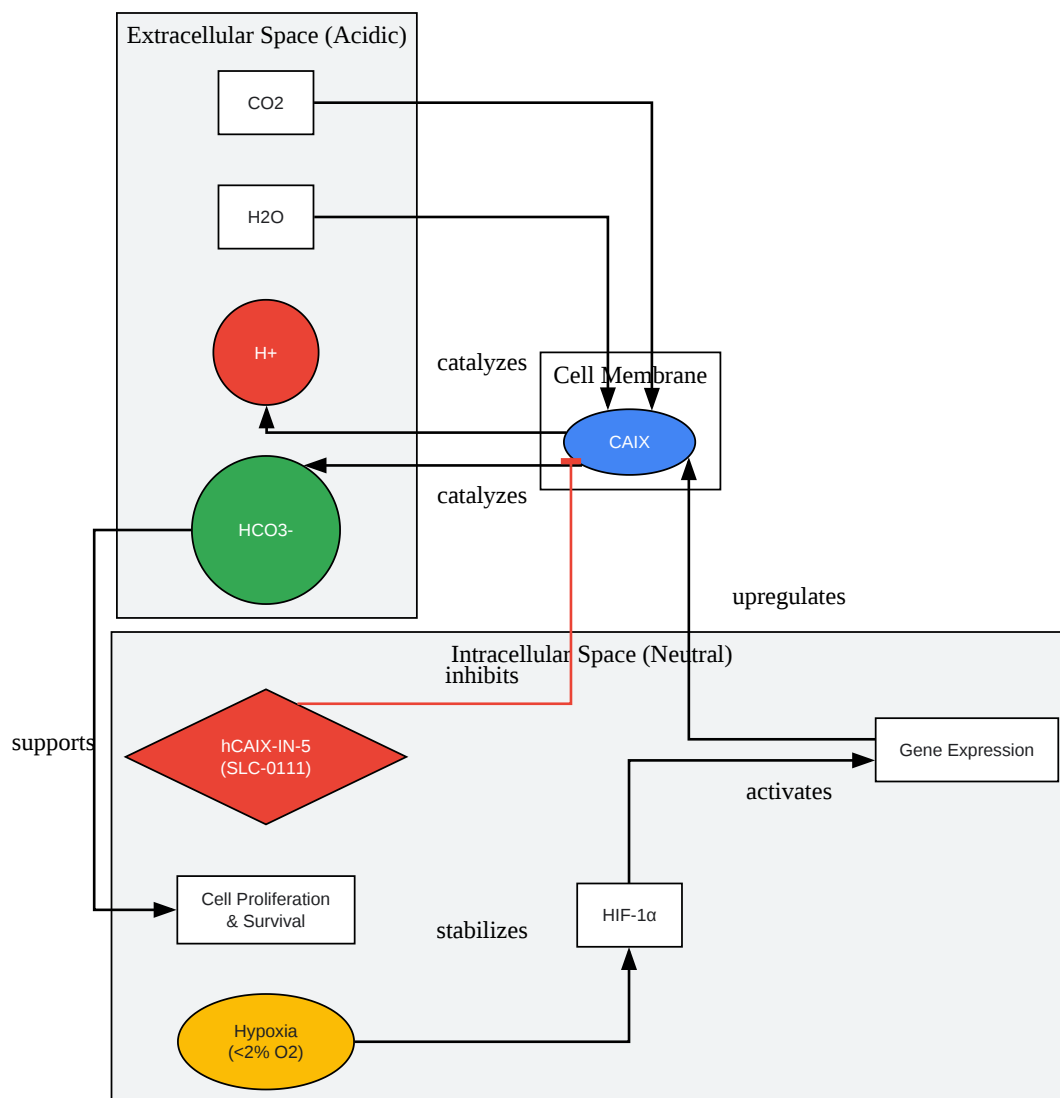
Pharmacokinetic Parameters of SLC-0111 (Phase I Clinical Trial)

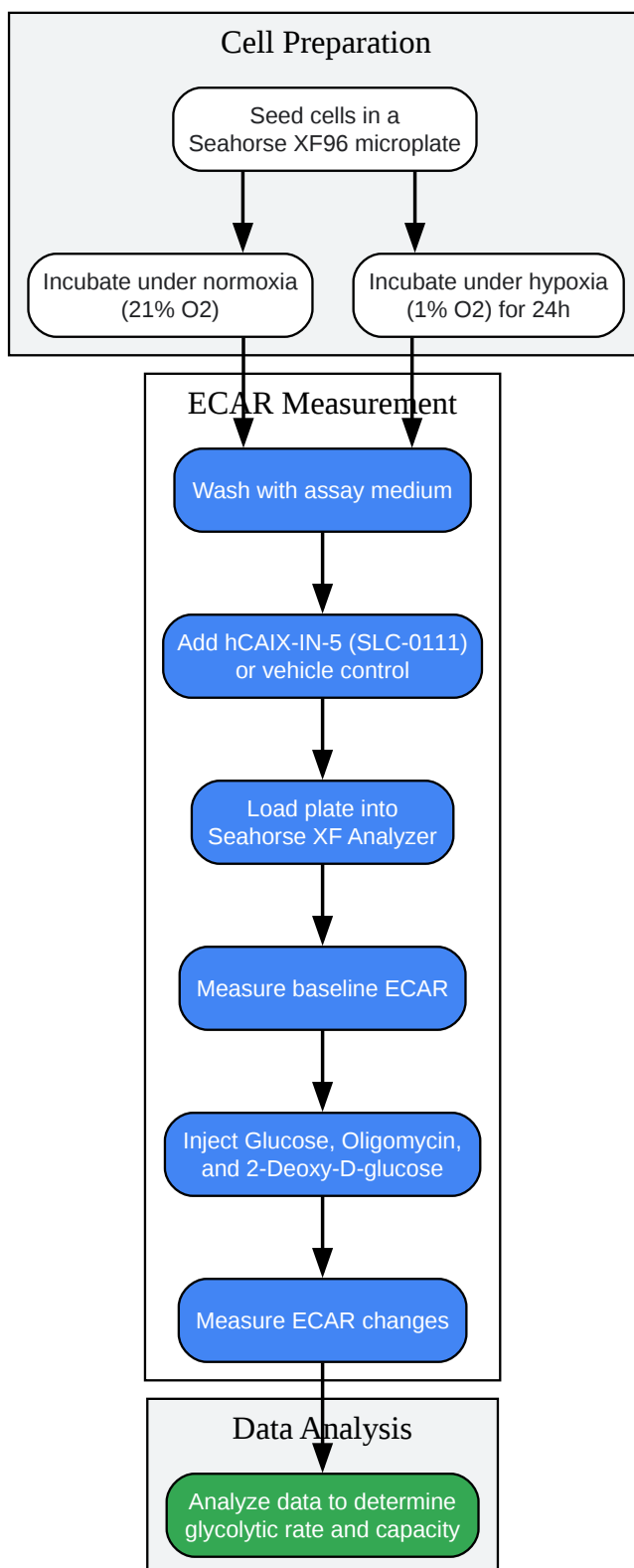
The table below summarizes the mean pharmacokinetic parameters of SLC-0111 in patients with advanced solid tumors following a single oral dose.

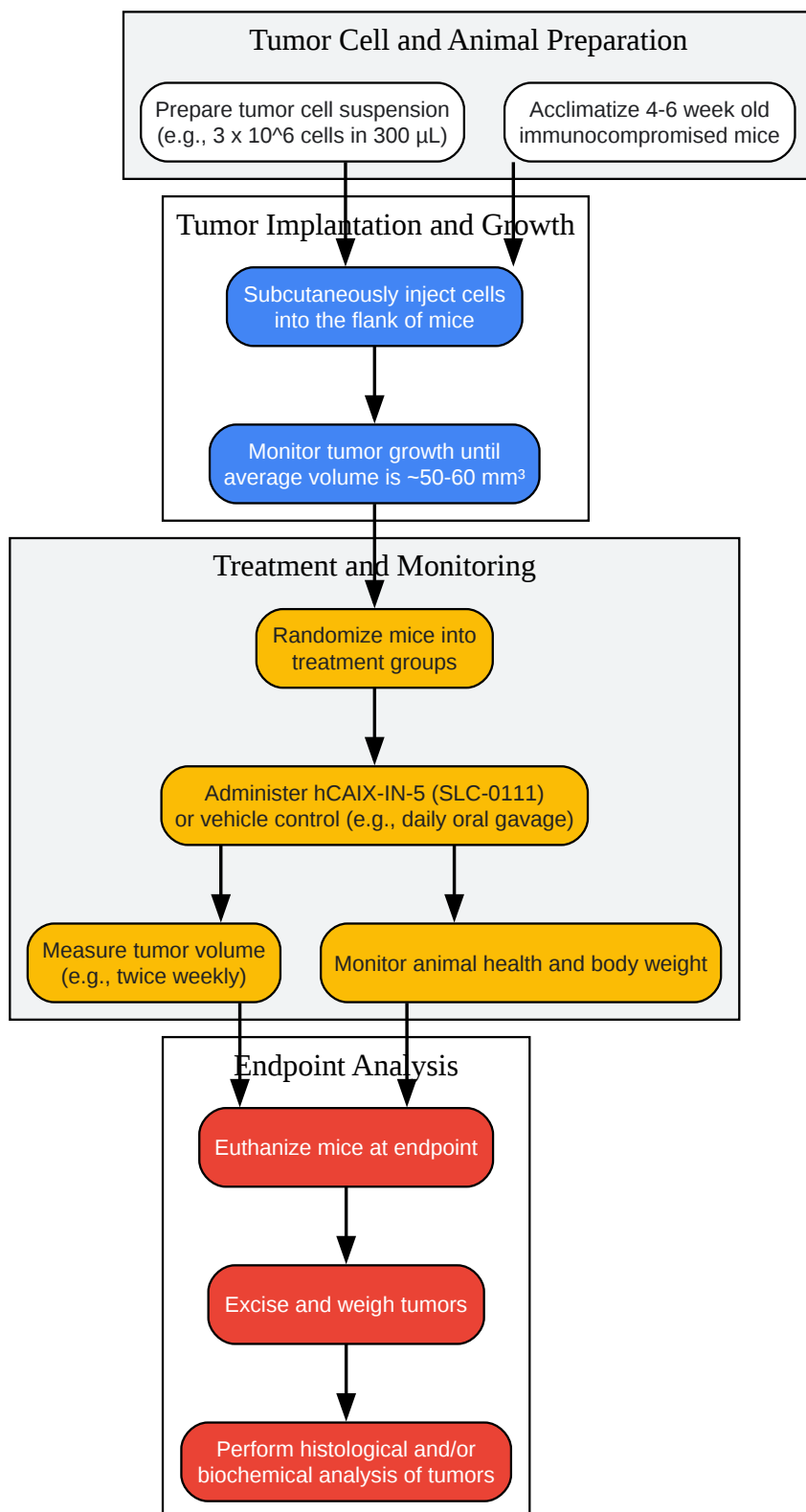
Dose	Cmax (ng/mL)	AUC(0-24) (µg/mL·h)	Tmax (hours)
500 mg	4350	33	2.46 - 6.05
1000 mg	6220	70	2.61 - 5.02
2000 mg	5340	94	2.61 - 5.02

Data adapted from a Phase I clinical trial.[\[4\]](#)

Signaling and Experimental Workflow Diagrams







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